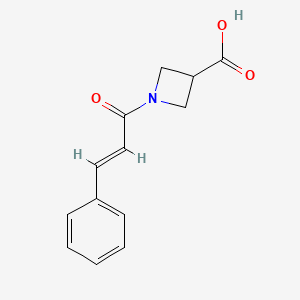

1-Cinnamoylazetidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNBZBWVLMVBKK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生化学分析

Cellular Effects

The effects of 1-Cinnamoylazetidine-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Cinnamoylazetidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Cinnamoylazetidine-3-carboxylic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro and in vivo studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 1-Cinnamoylazetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

1-Cinnamoylazetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or fatty acid metabolism, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 1-Cinnamoylazetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for certain transporters influence its bioavailability and efficacy .

Subcellular Localization

1-Cinnamoylazetidine-3-carboxylic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

生物活性

1-Cinnamoylazetidine-3-carboxylic acid (C13H13NO3) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, dosage responses, and relevant case studies.

Overview

1-Cinnamoylazetidine-3-carboxylic acid is a derivative of cinnamic acid, known for its potential therapeutic properties. Its molecular weight is 231.25 g/mol, and it typically exhibits a purity of around 95% in research applications. The compound has been associated with various biological activities, particularly in cancer research and metabolic modulation.

Target of Action

The compound acts primarily through interactions with specific biomolecules, which can lead to either inhibition or activation of their functions. This is crucial for its role in modulating cellular pathways that are often altered in disease states.

Mode of Action

Cinnamic acid derivatives, including 1-Cinnamoylazetidine-3-carboxylic acid, induce apoptosis in cancerous cells through multiple pathways. These include:

- MAPK Pathway : Involvement in cell proliferation and survival.

- PI3K/Akt Pathway : Regulation of metabolism and cell growth.

Cellular Effects

1-Cinnamoylazetidine-3-carboxylic acid has demonstrated profound effects on cellular processes:

- Gene Expression : Modulates the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Enzymes : Alters the activity of key enzymes, impacting overall cellular metabolism.

Biochemical Analysis

| Effect | Description |

|---|---|

| Cell Signaling | Influences pathways such as MAPK and PI3K/Akt |

| Gene Expression | Alters profiles related to growth and apoptosis |

| Metabolic Flux | Modifies activity of enzymes in glycolysis and TCA cycle |

Temporal Effects in Laboratory Settings

The stability of 1-Cinnamoylazetidine-3-carboxylic acid can vary under different conditions, affecting its biological activity over time. Studies indicate that prolonged exposure may lead to significant changes in cell proliferation rates and apoptosis.

Dosage Effects in Animal Models

The compound exhibits varied effects based on dosage:

- Low Doses : Anti-inflammatory and analgesic properties observed.

- High Doses : Potential for hepatotoxicity and nephrotoxicity noted.

A threshold effect has been identified where an optimal dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1-Cinnamoylazetidine-3-carboxylic acid interacts with several metabolic pathways:

- Enhances or inhibits enzymes involved in crucial metabolic processes.

- Affects levels of metabolites, thereby altering the metabolic state of cells.

Transport and Distribution

The transport mechanisms for 1-Cinnamoylazetidine-3-carboxylic acid are mediated by specific transporters that influence its bioavailability. The compound's ability to cross cellular membranes is critical for its efficacy.

Case Studies

Several studies have explored the biological activity of 1-Cinnamoylazetidine-3-carboxylic acid:

- Cancer Cell Studies : Research indicates that treatment with this compound leads to significant apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

- Inflammation Models : Animal studies demonstrate reduced inflammation markers when administered at low doses, supporting its use as an anti-inflammatory agent.

科学的研究の応用

Pharmaceutical Applications

1-Cinnamoylazetidine-3-carboxylic acid has shown promise in drug design and synthesis, particularly for conditions involving neurological disorders and metabolic diseases.

Neurological Disorders

Recent studies have indicated that derivatives of azetidine-3-carboxylic acids can be utilized in the development of drugs targeting neurological conditions. For instance, the compound's ability to modify amino acids enhances the stability and bioactivity of peptides, which is crucial for therapeutic efficacy in treating disorders such as Alzheimer's disease .

Cancer Research

The compound has been explored as a potential inhibitor of the creatine transporter CRT-1, which is implicated in cancer cell metabolism. In studies, 1-cinnamoylazetidine-3-carboxylic acid was identified as a full substrate for CRT-1, suggesting its utility as a lead compound for developing novel cancer therapies .

Biochemical Research

The unique structure of 1-cinnamoylazetidine-3-carboxylic acid allows researchers to probe enzyme mechanisms and protein interactions. Its role in modifying peptides can facilitate the understanding of cellular processes and enzyme functionality.

Enzyme Mechanism Studies

The compound's ability to act as a peptidomimetic makes it valuable in studying enzyme-substrate interactions, providing insights that could lead to the development of more effective inhibitors or activators in biochemical pathways .

Agricultural Chemistry

In agricultural applications, 1-cinnamoylazetidine-3-carboxylic acid has been investigated for its potential as a plant growth regulator. This property could enhance crop yields and improve resistance to environmental stresses.

Plant Growth Regulation

Research indicates that compounds with azetidine structures can modulate plant growth by influencing hormone pathways. Studies are ongoing to evaluate the efficacy of this compound in promoting growth and stress resistance in various crops .

Material Science

Beyond biological applications, 1-cinnamoylazetidine-3-carboxylic acid is also being explored in material science for synthesizing novel polymers. These materials can have specific properties useful in coatings and adhesives.

Polymer Synthesis

The incorporation of azetidine derivatives into polymer matrices has been shown to enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Studies

類似化合物との比較

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 1-cinnamoylazetidine-3-carboxylic acid and related compounds:

Key Observations :

- Ring Strain : Azetidine derivatives exhibit higher ring strain compared to five- or six-membered analogs (e.g., piperidines), which may influence metabolic stability and binding kinetics .

- Bioactivity : Indolecarboxylic acids (e.g., 3-indolecarboxylic acid) show anticancer activity, suggesting that 1-cinnamoylazetidine-3-carboxylic acid could share similar targets but with improved selectivity due to azetidine’s rigidity .

準備方法

Base-Promoted Cyclization and Thermal Isomerization

A key method involves the synthesis of dibromo amino esters, which upon treatment with base undergo cyclization to form aziridines and azetidines. Subsequent thermal isomerization in solvents like DMSO at moderate temperatures (around 70 °C) converts aziridines to azetidines selectively.

- Step 1: Preparation of dibromo amino esters from amino acid derivatives.

- Step 2: Base-promoted intramolecular cyclization to form aziridines/azetidines.

- Step 3: Thermal isomerization of aziridines to azetidines.

- Step 4: Functional group transformations (e.g., nucleophilic substitution) to install desired substituents.

This method allows the introduction of various nucleophiles at the 3-position, including azide, cyanide, thiocyanate, and phenoxide, which can be further converted to amino or other functional groups by hydrogenolysis or hydrolysis.

Functionalization with Cinnamoyl Group

While direct literature on 1-cinnamoylazetidine-3-carboxylic acid is limited, cinnamoyl groups are typically introduced via acylation reactions on azetidine amines or azetidine derivatives bearing free amino groups.

- Acylation Reaction: The azetidine nitrogen is acylated using cinnamoyl chloride or cinnamic acid derivatives under mild basic conditions to yield 1-cinnamoyl substituted azetidines.

- Protection/Deprotection Strategies: To avoid side reactions during acylation, protecting groups may be used on the carboxylic acid or amino functionalities.

Preparation of 1-Cinnamoylazetidine-3-carboxylic Acid: Proposed Synthetic Scheme

Based on the above methodologies and general principles of organic synthesis, the preparation of 1-cinnamoylazetidine-3-carboxylic acid can be outlined as follows:

| Step | Reaction Type | Starting Material | Conditions / Reagents | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of Azetidine-3-carboxylate | Dibromo amino ester or amino acid derivative | Base-promoted cyclization, thermal isomerization in DMSO at 70 °C | Formation of azetidine-3-carboxylate ester/acid |

| 2 | Hydrolysis | Azetidine-3-carboxylate ester | Aqueous NaOH or acidic hydrolysis | Azetidine-3-carboxylic acid |

| 3 | Acylation | Azetidine-3-carboxylic acid or its amine derivative | Cinnamoyl chloride, base (e.g., triethylamine) | 1-Cinnamoylazetidine-3-carboxylic acid |

Research Findings and Experimental Data

- Yields & Purity: Literature reports yields of azetidine derivatives from cyclization/isomerization steps ranging from 50% to 70%, with enantiopurity improved by recrystallization.

- Functional Group Transformations: Azido substitution at the 3-position followed by hydrogenolysis yields 3-aminoazetidine-3-carboxylic acid derivatives, which are key intermediates for further functionalization such as cinnamoylation.

- Catalysts and Conditions: The use of Pd/C for hydrogenolysis and mild bases for acylation is common, ensuring high selectivity and minimal ring-opening side reactions.

Comparative Table of Key Synthetic Steps

| Synthetic Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Cyclization of dibromo amino esters | Base (e.g., NaOH), DMSO, 70 °C | High regioselectivity, mild conditions | Moderate yields, requires careful control of temperature |

| Thermal isomerization of aziridines | Reflux in DMSO | Converts kinetically favored aziridine to thermodynamically stable azetidine | Potential side reactions if overheated |

| Hydrolysis of esters | 2 N NaOH or acidic hydrolysis | Efficient conversion to acid | Possible racemization under harsh conditions |

| Acylation with cinnamoyl chloride | Triethylamine, dichloromethane or similar solvent | Direct introduction of cinnamoyl group | Need to protect other functional groups to avoid side reactions |

Notes on Alternative Methods and Considerations

- Direct synthesis from amino acids or azetidine precursors by coupling with cinnamic acid derivatives via peptide coupling reagents (e.g., EDC, DCC) may also be feasible but requires optimization to prevent ring-opening.

- Protection of the carboxylic acid as esters during acylation can improve yields and selectivity.

- Enantioselective synthesis of azetidine derivatives can be enhanced by chiral auxiliaries or resolution techniques as reported in recent studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cinnamoylazetidine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Acylation of azetidine-3-carboxylic acid with cinnamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) is a common approach . Optimization involves controlling stoichiometry (1.2:1 molar ratio of cinnamoyl chloride to azetidine derivative) and reaction time (12–24 hours at 0–5°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Monitor intermediates by TLC or HPLC to confirm conversion .

- Example Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Room temperature | 24-hour reaction | 45–50 |

| 0–5°C | 18-hour reaction | 65–70 |

| Purification | Column chromatography | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing 1-Cinnamoylazetidine-3-carboxylic acid?

- Methodology : Use - and -NMR to confirm regioselective acylation (e.g., azetidine ring protons at δ 3.5–4.2 ppm and cinnamoyl vinyl protons at δ 6.5–7.5 ppm). IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (± 0.001 Da) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store at –20°C under inert gas (argon) to prevent hydrolysis of the azetidine ring or cinnamoyl group. Stability tests under varying pH (3–9) and temperatures (4–37°C) show degradation >10% after 7 days at room temperature. Use lyophilization for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies of 1-Cinnamoylazetidine-3-carboxylic acid derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes with conserved carboxylic acid-binding pockets). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties. Compare HOMO-LUMO gaps to assess reactivity .

- Example Data :

| Derivative | Docking Score (kcal/mol) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Parent compound | –8.2 | 5.3 |

| Methyl-ester analog | –6.7 | 4.9 |

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC values)?

- Methodology : Standardize assay conditions (e.g., buffer pH, incubation time) and validate purity (>95% by HPLC). Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze batch-to-batch variability using NMR and LC-MS to detect impurities affecting activity .

Q. How can regioselective functionalization of the azetidine ring be achieved without disrupting the cinnamoyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。